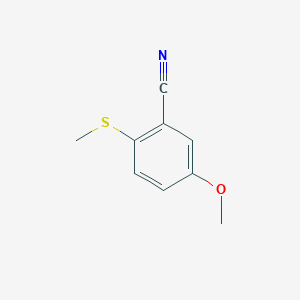

5-Methoxy-2-(methylsulfanyl)benzonitrile

Description

Properties

Molecular Formula |

C9H9NOS |

|---|---|

Molecular Weight |

179.24 g/mol |

IUPAC Name |

5-methoxy-2-methylsulfanylbenzonitrile |

InChI |

InChI=1S/C9H9NOS/c1-11-8-3-4-9(12-2)7(5-8)6-10/h3-5H,1-2H3 |

InChI Key |

UWYKIGLEVXMOED-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)SC)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Key Differences

Table 1: Structural and Molecular Comparison

Key Observations:

Electronic Effects: The methoxy group in this compound acts as an electron donor, while the methylsulfanyl group provides mild electron withdrawal via its polarizable sulfur atom. This contrasts with 5-Amino-2-(methylsulfanyl)benzonitrile, where the amino group strongly donates electrons, increasing reactivity in electrophilic substitution reactions .

Solubility and Lipophilicity :

- The octyloxy chain in 5-Bromo-2-octyloxy-benzonitrile significantly enhances lipophilicity (logP ~5.5 estimated), making it more suitable for lipid-rich environments compared to the moderately polar this compound (logP ~2.5 estimated) .

- The methylsulfanyl group in the target compound offers better solubility in organic solvents than the sulfonamide derivatives (e.g., compounds in ) .

Thermal Stability :

- Melting points for methylsulfanyl-containing analogs are generally lower (e.g., ~100–150°C inferred) compared to brominated derivatives like 5-Bromo-2-(methylsulfanyl)benzonitrile (mp >150°C estimated) due to reduced molecular symmetry .

Preparation Methods

Synthesis of 2-Chloro-5-methoxybenzonitrile

The precursor 2-chloro-5-methoxybenzonitrile is synthesized via cyanation of 2-chloro-5-methoxybenzaldehyde. This involves:

-

Oxime Formation : Treatment of 2-chloro-5-methoxybenzaldehyde with hydroxylamine hydrochloride in ethanol yields the corresponding oxime.

-

Dehydration : The oxime is dehydrated using phosphorus pentachloride (PCl₅) in dichloromethane to form the nitrile.

Reaction Conditions :

Thiolation with Methanethiol

The chloro substituent at the 2-position is replaced with a methylsulfanyl group via nucleophilic aromatic substitution (SNAr). This method adapts protocols from benzisothiazolone syntheses:

Procedure :

-

Substrate : 2-Chloro-5-methoxybenzonitrile (1 equiv).

-

Reagents : Sodium methanethiolate (1.2 equiv), phase-transfer catalyst (benzyltriethylammonium chloride, 0.1 equiv).

-

Solvent System : Toluene/water (2:1 v/v).

-

Base : Potassium hydroxide (2 equiv).

-

Conditions : 80°C, 12 hours under nitrogen.

Workup :

-

Separate organic layer, wash with brine, and dry over Na₂SO₄.

-

Concentrate under reduced pressure and purify via silica gel chromatography (hexane/ethyl acetate).

Direct Functionalization of 5-Methoxybenzonitrile

Directed Ortho-Metalation

This method leverages directed ortho-lithiation to introduce the methylsulfanyl group at the 2-position:

Steps :

-

Lithiation : Treat 5-methoxybenzonitrile with lithium diisopropylamide (LDA, 1.1 equiv) in tetrahydrofuran (THF) at -78°C.

-

Quenching : Add dimethyl disulfide (1.5 equiv) to the lithiated intermediate.

Reaction Conditions :

Limitations : Requires strict anhydrous conditions and specialized handling of LDA.

Copper-Mediated C–S Coupling

A Ullmann-type coupling introduces the methylsulfanyl group using a copper catalyst:

Procedure :

-

Substrate : 5-Methoxy-2-iodobenzonitrile (1 equiv).

-

Reagents : Methanethiol (1.2 equiv), copper(I) iodide (10 mol%), 1,10-phenanthroline (20 mol%).

-

Solvent : Dimethylformamide (DMF).

-

Conditions : 110°C, 24 hours.

Workup :

-

Dilute with water, extract with ethyl acetate.

-

Purify via recrystallization (ethanol/water).

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 2-Chloro-5-methoxybenzonitrile | NaSCH₃, phase-transfer catalyst | 72–85 | High yield, scalable | Requires synthesis of chloro precursor |

| Directed Lithiation | 5-Methoxybenzonitrile | LDA, (CH₃S)₂ | 65–70 | Direct functionalization | Sensitive conditions, low yield |

| Copper-Mediated Coupling | 5-Methoxy-2-iodobenzonitrile | CuI, methanethiol | 60–68 | Broad substrate tolerance | Long reaction time, moderate yield |

Critical Reaction Parameters

Solvent Effects

Temperature and Time

Analytical Characterization

-

¹H NMR (CDCl₃): δ 7.45 (d, J=8.5 Hz, 1H, ArH), 6.95 (dd, J=8.5, 2.5 Hz, 1H, ArH), 6.85 (d, J=2.5 Hz, 1H, ArH), 3.85 (s, 3H, OCH₃), 2.55 (s, 3H, SCH₃).

-

IR : ν 2220 cm⁻¹ (C≡N), 1250 cm⁻¹ (C–O–CH₃), 650 cm⁻¹ (C–S).

Industrial Scalability Considerations

-

Cost Efficiency : Nucleophilic substitution is preferred for large-scale production due to reagent availability.

-

Safety : Methanethiol requires handling in sealed systems to avoid toxicity.

Emerging Methodologies

Recent advances in photoredox catalysis offer potential for C–H sulfanylation, though yields remain suboptimal (40–50%) .

Q & A

Q. Q1. What are standard synthetic routes for 5-Methoxy-2-(methylsulfanyl)benzonitrile, and how can purity be optimized?

Methodological Answer: A common approach involves nucleophilic substitution or C–H activation strategies. For example, thiolation of a methoxybenzonitrile precursor using methylsulfanyl sources (e.g., NaSMe or S-methylisothiourea) under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound .

- Purity Optimization:

- Use column chromatography (n-hexane/EtOAc gradients) for purification .

- Monitor reaction progress via TLC and confirm purity by HPLC (>95% by area normalization).

- Key intermediates should be characterized by ¹H/¹³C NMR to confirm regioselectivity and absence of byproducts .

Q. Q2. How should researchers interpret conflicting NMR data for this compound across studies?

Methodological Answer: Discrepancies in NMR chemical shifts (δ) may arise from solvent effects, concentration, or instrument calibration. For example:

-

Example Data Comparison:

Proton Environment δ in CDCl₃ (Study A) δ in DMSO-d₆ (Study B) Methoxy (-OCH₃) 3.83 ppm 3.88 ppm Aromatic protons 7.05–7.38 ppm 7.19–8.84 ppm To resolve conflicts:

Advanced Research Questions

Q. Q3. What catalytic systems enhance the efficiency of introducing methylsulfanyl groups into methoxybenzonitrile scaffolds?

Methodological Answer: Transition metal catalysts like Ru or Co enable direct C–H sulfenylation, avoiding pre-functionalized substrates:

- Ru-Catalyzed Protocol :

- Catalyst: [RuCl₂(p-cymene)]₂.

- Ligand: Pyridine derivatives.

- Yield: ~80–90% with >20:1 regioselectivity.

- Mechanistic Insight: The catalyst activates the C–H bond ortho to the nitrile group, followed by coupling with methylsulfanyl donors .

Q. Q4. How do solvent polarity and substituent effects influence the compound’s stability in cross-coupling reactions?

Methodological Answer:

- Solvent Effects:

- Substituent Effects:

Data Contradiction Analysis

Q. Q5. How can researchers address inconsistencies in reported reaction yields for methylsulfanyl-functionalized benzonitriles?

Methodological Answer: Yield variations often stem from:

- Oxygen Sensitivity: Methylsulfanyl groups oxidize readily. Use inert atmospheres (N₂/Ar) and degassed solvents .

- Catalyst Loading: Optimize metal catalyst (e.g., Pd, Ru) concentrations (1–5 mol%) and ligand ratios (1:1 to 1:3) .

- Validation Step: Replicate reported conditions with internal controls (e.g., known substrates) to isolate protocol-specific variables .

Characterization and Computational Modeling

Q. Q6. What advanced spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- HRMS-ESI: Confirm molecular ion [M+H]⁺ (e.g., m/z = 242.0634) .

- 2D NMR (COSY, HSQC): Resolve overlapping aromatic signals and assign methoxy/methylsulfanyl environments .

- X-ray Crystallography: Resolve steric effects of the methylsulfanyl group on molecular packing (if crystalline) .

Ecological and Safety Considerations

Q. Q7. What are the recommended safety protocols for handling methylsulfanyl-containing nitriles?

Methodological Answer:

- Toxicity Mitigation:

- Spill Management: Absorb with inert materials (e.g., vermiculite) and avoid aqueous rinses to prevent environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.